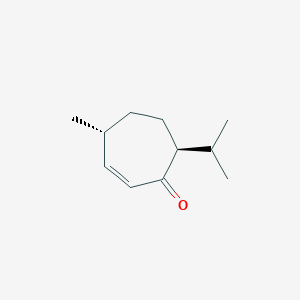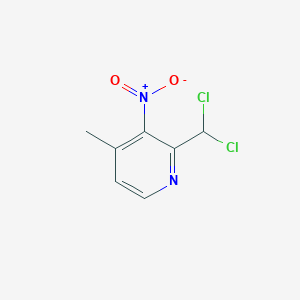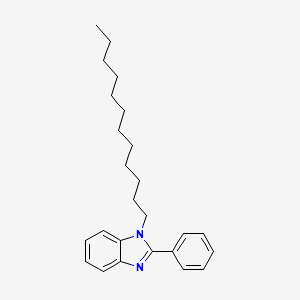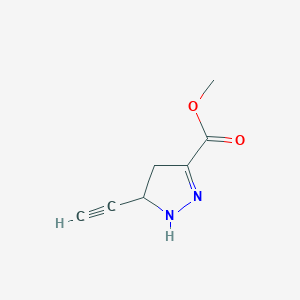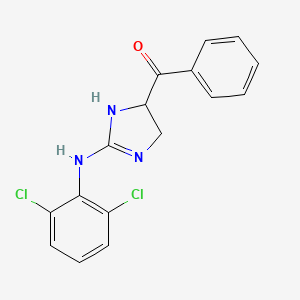
(2-((2,6-dichlorophenyl)amino)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benclonidine is a chemical compound known for its pharmacological properties. It is an imidazole derivative that acts as an agonist of alpha-2 adrenoceptors. This activity is useful for the treatment of hypertension, severe pain, and attention deficit hyperactivity disorder (ADHD). Benclonidine is structurally related to clonidine, a well-known medication used for similar purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benclonidine typically involves the reaction of 2,6-dichlorobenzylamine with imidazole under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{2,6-dichlorobenzylamine} + \text{imidazole} \rightarrow \text{benclonidine} ]
Industrial Production Methods
Industrial production of benclonidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain benclonidine in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benclonidine undergoes various chemical reactions, including:
Oxidation: Benclonidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction of benclonidine can lead to the formation of reduced imidazole derivatives.
Substitution: Benclonidine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benclonidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazole derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating hypertension, ADHD, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mecanismo De Acción
Benclonidine exerts its effects by stimulating alpha-2 adrenoceptors in the brain stem. This activation leads to the inhibition of norepinephrine release, resulting in reduced sympathetic outflow from the central nervous system. Consequently, there is a decrease in peripheral resistance, renal vascular resistance, heart rate, and blood pressure. The compound also produces pain relief by acting on spinal presynaptic and postjunctional alpha-2 adrenoceptors, preventing pain signal transmission .
Comparación Con Compuestos Similares
Benclonidine is similar to other alpha-2 adrenoceptor agonists such as clonidine, guanfacine, and methyldopa. it has unique properties that distinguish it from these compounds:
Clonidine: Both benclonidine and clonidine are used to treat hypertension and ADHD, but benclonidine may have a different side effect profile.
Guanfacine: Guanfacine is primarily used for ADHD and has a longer duration of action compared to benclonidine.
Methyldopa: Methyldopa is mainly used for hypertension and has a different mechanism of action involving the conversion to alpha-methylnorepinephrine.
Similar Compounds
- Clonidine
- Guanfacine
- Methyldopa
Benclonidine’s unique pharmacological profile makes it a valuable compound for various therapeutic applications and scientific research .
Propiedades
Fórmula molecular |
C16H13Cl2N3O |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
[2-(2,6-dichloroanilino)-4,5-dihydro-1H-imidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13Cl2N3O/c17-11-7-4-8-12(18)14(11)21-16-19-9-13(20-16)15(22)10-5-2-1-3-6-10/h1-8,13H,9H2,(H2,19,20,21) |
Clave InChI |
YDPKIOHPHRXVGL-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
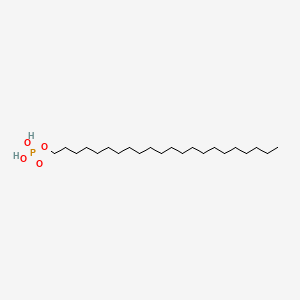
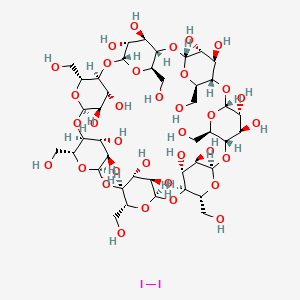
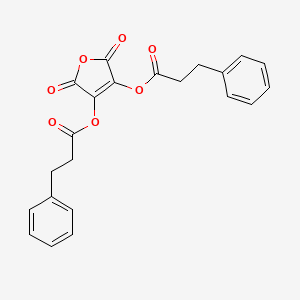
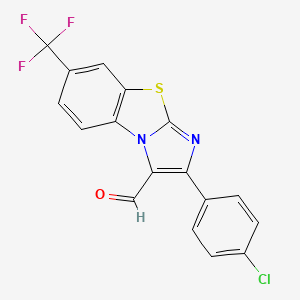
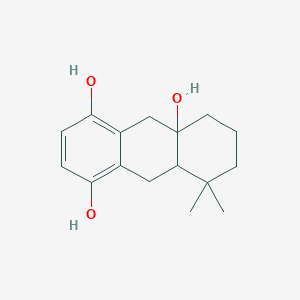
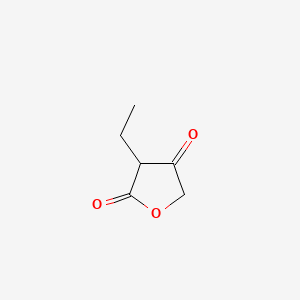
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
